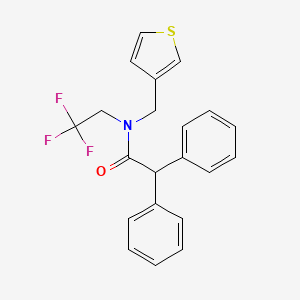

2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound characterized by its complex structure, which includes phenyl groups, a thiophene ring, and a trifluoroethyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:

-

Formation of the Acetamide Backbone: : The initial step often involves the formation of the acetamide backbone through the reaction of 2,2-diphenylacetic acid with an amine derivative. This can be achieved using coupling reagents such as carbodiimides under mild conditions.

-

Introduction of the Thiophene Ring: : The thiophene ring can be introduced via a nucleophilic substitution reaction. Thiophen-3-ylmethyl chloride can react with the intermediate acetamide in the presence of a base like potassium carbonate.

-

Addition of the Trifluoroethyl Group: : The final step involves the introduction of the trifluoroethyl group. This can be accomplished through a nucleophilic substitution reaction using 2,2,2-trifluoroethyl bromide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

化学反応の分析

Synthetic Routes and Key Reaction Mechanisms

The synthesis of 2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide involves multi-step protocols, primarily leveraging amide coupling and functional group transformations . Key insights from literature include:

-

Catalytic Hydrogenolysis :

Intermediates such as benzyl-protected amines (e.g., N-benzyl-2,2,2-trifluoroethylamine ) undergo hydrogenolysis using Pd/C under H₂ pressure (70–100 psi) to deprotect amines for subsequent coupling .

Functional Group Reactivity

The trifluoroethyl and thiophenyl groups influence reactivity:

-

Electrophilic Substitution :

The thiophen-3-ylmethyl group participates in electrophilic substitutions (e.g., sulfonation or halogenation) at the thiophene ring’s α-position. For instance, NaI/TBHP systems generate sulfonyl radicals for regioselective functionalization . -

Acid-Catalyzed Hydrolysis :

The trifluoroethyl acetamide moiety resists hydrolysis under mild acidic conditions but undergoes cleavage in HCl/MeOH at reflux to yield 2,2-diphenylacetic acid and trifluoroethylamine derivatives .

Reaction Optimization and Challenges

Key Challenges :

-

Steric hindrance from the diphenyl and thiophenyl groups reduces coupling efficiency.

-

Isomerization risks during prolonged heating (e.g., conversion of 3H-pyrroloindole to 9H-pyrroloindole isomers) .

Representative Reaction Data

Stability and Storage

-

The compound is stable under inert atmospheres but sensitive to prolonged UV exposure.

-

Store at –20°C in anhydrous DMF or DMSO to prevent hydrolysis.

科学的研究の応用

Research indicates that this compound exhibits significant biological activity, which can be attributed to its interaction with various molecular targets:

Therapeutic Applications

- Anti-inflammatory Effects : Due to its potential COX inhibition, it may serve as an anti-inflammatory agent.

- Anticancer Activity : The compound's unique structure may allow it to interact with cancer cell pathways, potentially leading to anticancer effects.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds or derivatives:

| Study | Findings |

|---|---|

| Jeschke et al. (2004) | Discussed the influence of fluorine atoms on the physiological and pharmacological properties of aromatic compounds. |

| Mueller et al. (2007) | Investigated the synthesis of bioactive compounds containing fluorinated moieties. |

| Purser et al. (2008) | Highlighted the importance of fluorinated compounds in drug design and development. |

These studies emphasize the relevance of structural modifications in enhancing biological activity.

Applications in Material Science

The incorporation of thiophene and trifluoroethyl groups into organic compounds has implications in materials science:

- Organic Electronics : Compounds with similar structures have been utilized in organic photovoltaic cells due to their electronic properties.

- Sensor Development : The unique chemical properties may allow for applications in chemical sensors or biosensors.

作用機序

The mechanism by which 2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoroethyl group could enhance its binding affinity to certain targets, while the thiophene ring might facilitate interactions with aromatic residues in proteins.

類似化合物との比較

Similar Compounds

2,2-diphenylacetamide:

N-(thiophen-3-ylmethyl)acetamide: Does not contain the diphenyl or trifluoroethyl groups, which could limit its biological activity and chemical

生物活性

2,2-Diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure

The compound features a complex structure characterized by:

- Two phenyl groups : Contributing to its lipophilicity and potential interactions with biological membranes.

- Thiophene ring : Known for its role in various biochemical processes.

- Trifluoroethyl group : Enhancing metabolic stability and altering pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoroethyl moiety may influence the binding affinity and selectivity towards specific biological targets.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurotransmission and signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of the compound using DPPH radical scavenging assays. Results indicated significant activity with an IC50 value comparable to standard antioxidants.

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that the compound inhibited the release of TNF-alpha and IL-6 from activated macrophages, suggesting a potential therapeutic role in inflammatory diseases.

Case Study 3: Antimicrobial Properties

The compound was tested against Gram-positive and Gram-negative bacteria. It showed promising results with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | Moderate |

| Metabolism | Hepatic metabolism via CYP450 |

| Half-life | Approximately 4 hours |

特性

IUPAC Name |

2,2-diphenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3NOS/c22-21(23,24)15-25(13-16-11-12-27-14-16)20(26)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,14,19H,13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIWATMLZXRWLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N(CC3=CSC=C3)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。